Methyl 3-methyl-1H-indole-5-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and play a main role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These compounds have been used as reactants in the biosynthesis of inhibitors of protein kinases , indicating their potential to interact with and inhibit these enzymes.
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to a broad spectrum of biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For instance, they have been used as reactants in the synthesis of inhibitors of protein kinases , suggesting their potential to inhibit these enzymes and affect cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This involves heating phenol and chloroform in the presence of sodium hydroxide and potassium hydroxide.
Duff Reaction: This method involves the ortho-formylation of phenols using hexamethylenetetramine and an acid.
Condensation of Phenol with Formaldehyde: This process produces hydroxybenzyl alcohol, which is then oxidized to salicylaldehyde.
Industrial Production Methods: Industrial production of salicylaldehyde typically involves the condensation of phenol with formaldehyde followed by oxidation . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Salicylaldehyde undergoes various chemical reactions, including:
Oxidation: Salicylaldehyde can be oxidized to salicylic acid using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to salicyl alcohol using reducing agents such as sodium borohydride.
Condensation: Salicylaldehyde reacts with acetic anhydride to form coumarin through the Perkin synthesis.
Substitution: It can undergo etherification with chloroacetic acid followed by cyclization to form benzofuran.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Condensation: Acetic anhydride, basic conditions.
Substitution: Chloroacetic acid, magnesium chloride, and a base.
Major Products:
Oxidation: Salicylic acid.
Reduction: Salicyl alcohol.
Condensation: Coumarin.
Substitution: Benzofuran.
Scientific Research Applications
Salicylaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Salicylaldehyde is compared with other hydroxybenzaldehyde isomers and related compounds:
Benzaldehyde: Benzaldehyde lacks the hydroxyl group present in salicylaldehyde, resulting in different reactivity and applications.
Salicylaldoxime: This compound is formed by the condensation of salicylaldehyde with hydroxylamine and is used as an analytical reagent.
Uniqueness: Salicylaldehyde’s unique combination of an aldehyde and hydroxyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and analytical chemistry .
Properties
IUPAC Name |
methyl 3-methyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633515 | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-33-9 | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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